Chpmpa
Overview
Description
Champaca, also known as Michelia champaca, is a tropical tree that belongs to the Magnoliaceae family. It is native to Southeast Asia and is widely cultivated for its fragrant flowers. Champaca has been used in traditional medicine for its various health benefits. Recently, scientific research has been conducted to explore the potential uses of champaca in various fields.
Scientific Research Applications
Gene Assignment and Process Activation : A study titled "Continuous hidden process model for time series expression experiments" by Shi, Klutstein, Simon, Mitchell, and Bar-Joseph (2007) found that CHPM can accurately assign genes to processes and determine the level of activation of these processes over time. This aids in studying relationships between biological processes (Shi et al., 2007).
Nanogel Crosslinkers : Morimoto, Ohki, Kurita, and Akiyoshi (2008) discovered that CHPMA nanogels can be used as crosslinkers for hydrophilic nanodomains in PNIPAM hydrogels, resulting in rapid shrinking. This was detailed in their study "Thermo-Responsive Hydrogels with Nanodomains: Rapid Shrinking of a Nanogel-Crosslinking Hydrogel of Poly(N-isopropyl acrylamide)" (Morimoto et al., 2008).
Antiviral Activity : De Clercq and colleagues (1987) in "Antiviral activity of phosphonylmethoxyalkyl derivatives of purine and pyrimidines" demonstrated that Chpmpa derivatives are effective inhibitors of herpes simplex virus types 1 and 2, varicella-zoster virus, cytomegalovirus, adenovirus, and vaccinia virus (De Clercq et al., 1987).
Anti-Herpesvirus Activity : Luo et al. (2018) in "Amidate Prodrugs of Cyclic 9-(S)-[3-Hydroxy-2-(phosphonomethoxy)propyl]adenine with Potent Anti-Herpesvirus Activity" found that cHPMPA prodrugs display broad spectrum activity against herpesviruses and are stable in human plasma, suggesting their potential for treatment in transplant recipients (Luo et al., 2018).
Enhancing Antiviral Effects : A study by Snoeck, Andrei, Balzarini, Reymen, and De Clercq (1994) titled "Dipyridamole Potentiates the Activity of Various Acyclic Nucleoside Phosphonates against Varicella-Zoster Virus, Herpes Simplex Virus and Human Cytomegalovirus" revealed that DPM potentiates the antiviral effects of acyclic nucleoside phosphonates against various viruses (Snoeck et al., 1994).
Ocular Pharmacology : In their 2007 research "Intraocular properties of an alkoxyalkyl derivative of cyclic 9-(S)-(3-hydroxyl-2-phosphonomehoxypropyl) adenine, an intravitreally injectable anti-HCMV drug in rabbit and guinea pig," Tammewar et al. demonstrated that intravitreal injection of HDP-cHPMPA in rabbit eyes showed no toxicity clinically and histologically (Tammewar et al., 2007).
properties
IUPAC Name |
9-[[(5S)-2-hydroxy-2-oxo-1,4,2λ5-dioxaphosphinan-5-yl]methyl]purin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N5O4P/c10-8-7-9(12-3-11-8)14(4-13-7)1-6-2-18-19(15,16)5-17-6/h3-4,6H,1-2,5H2,(H,15,16)(H2,10,11,12)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUMZUZGQXHRIL-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCP(=O)(O1)O)CN2C=NC3=C(N=CN=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OCP(=O)(O1)O)CN2C=NC3=C(N=CN=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N5O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30921234 | |
Record name | 5-[(6-Amino-9H-purin-9-yl)methyl]-2-hydroxy-1,4,2lambda~5~-dioxaphosphinan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30921234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chpmpa | |
CAS RN |
113892-17-4 | |
Record name | Cyclic-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113892174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[(6-Amino-9H-purin-9-yl)methyl]-2-hydroxy-1,4,2lambda~5~-dioxaphosphinan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30921234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.